N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-6-11-24-17-9-7-15(12-19(17)30-14-22(2,3)21(24)25)23-31(26,27)16-8-10-18(28-4)20(13-16)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKYKISIBAKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O5S
- Molecular Weight : 420.50 g/mol
- Structure : It features a sulfonamide group attached to a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core.
Biological Activity
Anticonvulsant Activity
Research indicates that compounds related to the oxazepine structure exhibit anticonvulsant properties. The mechanism may involve modulation of GABA receptors and sodium channel blockade. For example, compounds with similar structures have shown effective results in various seizure models (e.g., MES and PTZ tests) with median effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg in animal studies .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarity to known sulfonamides suggests potential activity against various bacterial strains.
-
GABA Receptor Modulation
Similar compounds have been shown to enhance GABAergic transmission by binding to GABA receptors, which is crucial for their anticonvulsant effects. This interaction may reduce neuronal excitability and prevent seizure activity . -
Sodium Channel Blockade
The ability to block voltage-gated sodium channels (VGSCs) has been documented in related compounds. This action stabilizes neuronal membranes and reduces the likelihood of action potentials that lead to seizures .
Case Studies
-
Anticonvulsant Testing
A study conducted on structurally similar compounds demonstrated significant anticonvulsant activity in rodent models. Compound derivatives showed ED50 values ranging from 11.4 mg/kg to 54.8 mg/kg across various tests . The protective index (PI) was also favorable, indicating a good therapeutic window. -
Antimicrobial Efficacy
While specific studies on this compound are scarce, related sulfonamides have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Model/Test | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Anticonvulsant | MES | 15.2 - 39.4 | >13 |
| Anticonvulsant | PTZ | 11.4 - 54.8 | >24 |
| Antimicrobial | S. aureus | TBD | TBD |
| Antimicrobial | E. coli | TBD | TBD |
准备方法
Cyclization via Acid-Catalyzed Condensation
In a representative procedure, 2-amino-4-chlorophenol reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 80°C) to yield the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine intermediate. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the phenolic oxygen, achieving cyclization in 68–72% yield.
Alternative Ring-Closing Strategies
Microwave-assisted synthesis has been reported to accelerate cyclization. Using p-toluenesulfonic acid (PTSA) as a catalyst under microwave irradiation (150 W, 120°C), reaction time reduces from 12 hours to 45 minutes, with comparable yields (70–75%).
Introduction of the Allyl and Dimethyl Groups
Functionalization at the N5 position with an allyl group and maintenance of the 3,3-dimethyl substitution are critical for structural integrity.
Mitsunobu Allylation
The Mitsunobu reaction enables regioselective allylation of the oxazepine nitrogen. A mixture of the oxazepine intermediate, allyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C affords the N5-allylated product in 82–85% yield. The reaction mechanism involves in situ generation of a phosphonium intermediate, facilitating nucleophilic substitution.
Dimethylation via Alkylation
The 3,3-dimethyl substituents originate from the initial cyclization step, where ethyl acetoacetate serves as both a carbonyl source and methyl donor. Post-cyclization methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C further ensures complete dimethylation, as confirmed by ¹H NMR.
Sulfonamide Formation with 3,4-Dimethoxybenzenesulfonyl Chloride
Coupling the oxazepine intermediate with 3,4-dimethoxybenzenesulfonyl chloride introduces the sulfonamide moiety.
Sulfonylation Reaction Conditions
In anhydrous dichloromethane (DCM), the oxazepine derivative reacts with 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0°C. The reaction progresses to completion within 2 hours, yielding the sulfonamide product after aqueous workup (0.1 M HCl, brine) and column chromatography (silica gel, hexane/ethyl acetate).
Optimization of Coupling Efficiency
Excess sulfonyl chloride (1.5 equiv) and prolonged stirring (4 hours) at room temperature increase yields to 88–90%. Monitoring by thin-layer chromatography (TLC) confirms consumption of the starting material.
Purification and Characterization
Final purification and analytical validation ensure compound integrity.
Chromatographic Purification
Flash chromatography using a gradient of ethyl acetate in hexane (10% → 40%) removes unreacted sulfonyl chloride and byproducts. The target compound elutes at 25–30% ethyl acetate, yielding a white crystalline solid.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.20 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.12 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.05 (s, 2H, NCH₂), 3.94 (s, 6H, OCH₃), 3.32 (s, 2H, COCH₂), 1.52 (s, 6H, C(CH₃)₂).
- HRMS : m/z calculated for C₂₄H₂₇N₂O₆S [M+H]⁺: 495.1534; found: 495.1538.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 h | 68–72 | 95 |
| Mitsunobu Allylation | Allyl alcohol, PPh₃, DEAD, THF, 0–5°C | 82–85 | 97 |
| Sulfonylation | 3,4-Dimethoxybenzenesulfonyl chloride, TEA | 88–90 | 98 |
常见问题
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization of precursors under reflux conditions with aprotic solvents (e.g., DMF or THF) .
- Sulfonamide coupling : Reaction of the core with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, allyl group integration, and aromatic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 457.15) .
- HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm; retention time compared to standards .
Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?
- LogP : Calculated ~3.2 (moderate lipophilicity), suggesting preferential solubility in DMSO or acetonitrile over aqueous buffers .
- Stability : Degrades under prolonged light exposure; store at -20°C in amber vials. Hydrolytically stable at pH 4–8 but degrades in strong acids/bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .
- Compound purity : Impurities >5% (e.g., unreacted sulfonyl chloride) may confound results; validate purity via LC-MS .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies are recommended for identifying the compound’s molecular targets and mechanisms of action?
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE and mass spectrometry .
- Kinetic studies : Use enzyme inhibition assays (e.g., carbonic anhydrase II) with varying substrate concentrations to determine inhibition mode (competitive/uncompetitive) .
- Molecular docking : Perform in silico screening against structural databases (e.g., PDB) using software like AutoDock Vina; validate hits with site-directed mutagenesis .
Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as a hydrogen bond acceptor) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like polar surface area and molar refractivity .
- MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., with kinase ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
